
Agn-PC-0lpa3A
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Agn-PC-0lpa3A is a chemical compound that has garnered attention in various scientific fields due to its unique properties and potential applications. This compound is known for its stability and reactivity, making it a subject of interest for researchers in chemistry, biology, medicine, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Agn-PC-0lpa3A involves several steps, including the preparation of precursor materials and the execution of specific reaction conditions. One common method involves the use of silver nitrate (AgNO3) and a suitable ligand to form the desired compound. The reaction typically takes place in an aqueous solution under controlled temperature and pH conditions to ensure the formation of this compound.
Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis techniques such as emulsification and nanoprecipitation. These methods allow for the production of the compound in significant quantities while maintaining its purity and stability. The use of advanced purification techniques, such as dialysis and ultracentrifugation, ensures that the final product meets the required standards for various applications .
Análisis De Reacciones Químicas
Types of Reactions: Agn-PC-0lpa3A undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the presence of specific reagents and reaction conditions.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide (H2O2) and reducing agents such as sodium borohydride (NaBH4). The reactions typically occur under controlled temperature and pressure conditions to ensure the desired outcomes.
Major Products Formed: The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield silver oxide (Ag2O) as a product, while reduction reactions may result in the formation of elemental silver (Ag) .
Aplicaciones Científicas De Investigación
Agn-PC-0lpa3A has a wide range of scientific research applications, including its use in chemistry, biology, medicine, and industry. In chemistry, it is used as a catalyst in various reactions due to its unique electronic properties. In biology, this compound is studied for its potential antimicrobial and anticancer properties. In medicine, it is explored for its use in drug delivery systems and diagnostic imaging. In industry, this compound is utilized in the production of high-performance materials and nanotechnology applications .
Mecanismo De Acción
The mechanism of action of Agn-PC-0lpa3A involves its interaction with specific molecular targets and pathways. In biological systems, this compound can interact with cellular components, leading to the generation of reactive oxygen species (ROS) and subsequent cellular damage. This property is exploited in its antimicrobial and anticancer applications, where the compound induces oxidative stress in target cells, leading to their destruction .
Comparación Con Compuestos Similares
Agn-PC-0lpa3A can be compared with other similar compounds, such as silver pentazolate (AgN5) and silver azide (AgN3). These compounds share some similarities in their chemical structure and reactivity but differ in their specific applications and properties. For example, AgN5 is known for its high-energy density and potential use in explosive materials, while AgN3 is studied for its unique crystal structure and stability under high-pressure conditions .
Conclusion
This compound is a versatile compound with significant potential in various scientific fields. Its unique properties and reactivity make it a valuable subject of study for researchers in chemistry, biology, medicine, and industry. Continued research on this compound will likely uncover new applications and enhance our understanding of its mechanisms and interactions.
Propiedades
Número CAS |
7242-29-7 |
|---|---|
Fórmula molecular |
C21H28O2SSi |
Peso molecular |
372.6 g/mol |
Nombre IUPAC |
[10-(benzenesulfonyl)-9-tetracyclo[6.2.1.12,5.01,6]dodec-6-enyl]-trimethylsilane |
InChI |
InChI=1S/C21H28O2SSi/c1-25(2,3)19-15-12-18-14-9-10-16(11-14)21(18,13-15)20(19)24(22,23)17-7-5-4-6-8-17/h4-8,12,14-16,19-20H,9-11,13H2,1-3H3 |
Clave InChI |
IPPGWCQMHJIQOR-UHFFFAOYSA-N |
SMILES canónico |
C[Si](C)(C)C1C2CC3(C1S(=O)(=O)C4=CC=CC=C4)C5CCC(C5)C3=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



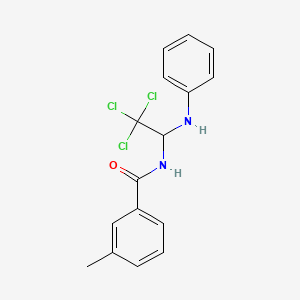
![4-[(E)-(4-bromophenyl)diazenyl]-3-methyl-1-phenyl-1H-pyrazol-5-amine](/img/structure/B11952927.png)

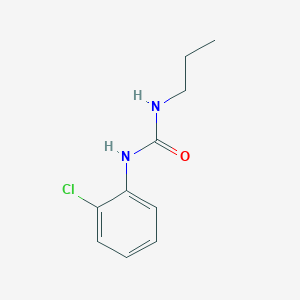
![3-[7-(2-Chlorophenyl)-5-(thiophen-2-yl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]propan-1-ol](/img/structure/B11952937.png)

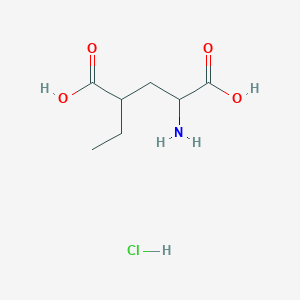
![2,3,6,7-Tetraphenyltetrahydro-[1,2,4]triazolo[1,2-a][1,2,4]triazole-1,5-dione](/img/structure/B11952950.png)
![1,4-Naphthalenedione, 2-[(3-acetylphenyl)amino]-3-chloro-](/img/structure/B11952951.png)

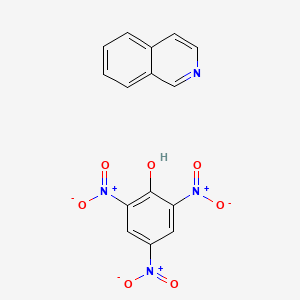
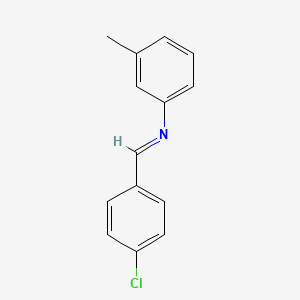
![6,6a,11,11a-Tetrahydro-5h-5,6,11-(methanetriyl)benzo[a]fluorene](/img/structure/B11952984.png)
